molecular formula C12H14N2O2S B2930530 N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide CAS No. 2411196-28-4

N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide

Cat. No. B2930530
CAS RN: 2411196-28-4
M. Wt: 250.32
InChI Key: BJNOKODSHVREDN-UHFFFAOYSA-N
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Description

N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide, also known as DPTB, is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. Additionally, N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide has been shown to bind to the estrogen receptor, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. Additionally, it has been shown to have antioxidant properties, which may contribute to its ability to reduce inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been shown to have a number of potential applications in scientific research, including in the fields of medicinal chemistry and cancer research. However, one limitation of using N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide. One area of interest is in the development of N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide and to identify potential drug targets. Finally, studies are needed to determine the safety and efficacy of N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide in animal models and in humans.

Synthesis Methods

The synthesis of N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide involves the reaction of ethyl but-2-ynoate with 2-amino-5-chlorobenzothiazole in the presence of a base. This reaction produces an intermediate, which is then reacted with 2-chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole to yield N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide.

Scientific Research Applications

N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-cancer properties, with studies indicating that it inhibits the growth of cancer cells in vitro. Additionally, N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide has been shown to have anti-inflammatory properties, with studies indicating that it reduces inflammation in animal models.

properties

IUPAC Name

N-[2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-3-11(15)13-6-4-12-14-9-5-7-16-8-10(9)17-12/h4-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNOKODSHVREDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=NC2=C(S1)COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethyl)but-2-ynamide

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